molecular formula C13H10Cl2O2 B6380182 4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% CAS No. 1261931-23-0

4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6380182
CAS RN: 1261931-23-0
M. Wt: 269.12 g/mol
InChI Key: NRDSSCPDFQJYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorophenyl)-2-methoxyphenol, also known as 2,3-dichloro-4-methoxyphenol, is a phenolic compound with a molecular formula of C8H7Cl2O2. It is a white solid substance with a melting point of 80-81 °C and a boiling point of 298-299 °C. The compound is soluble in ethanol and methanol, but insoluble in water. It has a wide range of applications in scientific research and laboratory experiments, including synthesis, biochemical and physiological effects, and mechanism of action.

Mechanism of Action

The mechanism of action of 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which helps to stabilize the intermediate products of organic reactions. The compound also acts as an electron donor, which helps to facilitate the formation of new bonds in organic reactions. In addition, the compound is believed to act as a catalyst in the formation of new organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol are not yet fully understood. However, the compound has been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, the compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol in laboratory experiments is its ability to act as a catalyst in the synthesis of various organic compounds. The compound is also relatively inexpensive and easy to obtain. However, the compound is toxic and should be handled with care. In addition, the compound can react with other compounds, so it should be used with caution.

Future Directions

Future research on 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol should focus on further elucidating its biochemical and physiological effects, as well as exploring its potential applications in drug development. In addition, further research should be conducted to determine the compound’s mechanism of action and to identify new methods for its synthesis. Finally, further research should be conducted to explore the compound’s potential to act as a catalyst for the synthesis of other organic compounds.

Synthesis Methods

The synthesis of 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol can be achieved through a two-step reaction process. In the first step, the starting material is 4-chloro-2-methoxyphenol, which is reacted with 4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%-1,4-dioxane in the presence of sodium hydroxide to form the intermediate product, 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol. In the second step, the intermediate product is reacted with an acid catalyst to yield the desired product. The reaction is carried out at a temperature of 80-90 °C.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-methoxyphenol is widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various organic compounds, such as quinolines, pyridines, and indoles. The compound is also used as a chromogenic reagent in thin layer chromatography (TLC) to detect and quantify the presence of organic compounds. In addition, 4-(4-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%phenyl)-2-methoxyphenol is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDSSCPDFQJYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685691
Record name 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)-2-methoxyphenol

CAS RN

1261931-23-0
Record name 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.